molecular formula C23H19FN4O B11042522 4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11042522
M. Wt: 386.4 g/mol
InChI Key: UDYXCCBKOYXJKZ-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with a unique structure that includes both fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives with different substituents on the phenyl rings. Examples include:

  • 4-Amino-1-(2-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
  • 4-Amino-1-(2-bromophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Uniqueness

The uniqueness of 4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

4-amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19FN4O/c1-13-6-2-3-7-15(13)14-10-18-21(20(29)11-14)22(25)16-12-26-28(23(16)27-18)19-9-5-4-8-17(19)24/h2-9,12,14H,10-11H2,1H3,(H2,25,27)

InChI Key

UDYXCCBKOYXJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC=CC=C5F)N

Origin of Product

United States

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